N-D-Gluconoyl-L-glutamic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO10/c13-3-5(14)7(17)8(18)9(19)10(20)12-4(11(21)22)1-2-6(15)16/h4-5,7-9,13-14,17-19H,1-3H2,(H,12,20)(H,15,16)(H,21,22)/t4-,5+,7+,8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALMEYHIPGGEHB-MLBSCHOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401307140 | |
| Record name | N-D-Gluconoyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401307140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93980-76-8 | |
| Record name | N-D-Gluconoyl-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93980-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-D-Gluconoyl-L-glutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093980768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-D-Gluconoyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401307140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-D-gluconoyl-L-glutamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.828 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Pathways and Biogenic Formation of N D Gluconoyl L Glutamic Acid
Chemical Synthesis Methodologies
The creation of N-D-Gluconoyl-L-glutamic acid in a laboratory setting primarily relies on established principles of organic chemistry, particularly the formation of an amide bond between the carboxyl group of gluconic acid and the amino group of glutamic acid.
Classical Amidation and Esterification Approaches for N-Acyl Amino Acids
The synthesis of N-acyl amino acids, a class of compounds to which this compound belongs, can be achieved through several classical chemical methods. researchgate.net These reactions typically involve the activation of a carboxylic acid to facilitate its reaction with an amine.
One common industrial method is the Schotten-Baumann reaction , which involves reacting an acyl chloride with an amino acid in a basic solution. researchgate.net In the context of this compound, this would involve the conversion of D-gluconic acid to its more reactive acyl chloride derivative. This activated form then readily reacts with L-glutamic acid under alkaline conditions to form the desired amide bond. researchgate.net
Another approach is direct amidation , where the carboxylic acid and amine are reacted directly, often at high temperatures, to form the amide bond with the removal of water. researchgate.net However, this method can sometimes lead to side reactions and lower yields. researchgate.net The use of coupling reagents, such as carbodiimides, can facilitate this reaction under milder conditions. researchgate.net
Esterification represents an alternative route. A carboxylic acid can be converted to an ester, which is then subjected to amidation . google.com For instance, gluconic acid could be esterified, and this ester would then be reacted with L-glutamic acid. The use of alkali metal alcoholates can catalyze this type of reaction. google.com
Targeted Chemical Conjugation of Gluconic Acid and L-Glutamic Acid
The specific synthesis of this compound involves the direct joining, or conjugation, of D-gluconic acid and L-glutamic acid. ontosight.ai This process requires the selective formation of an amide bond at the N-terminus of L-glutamic acid. ontosight.ai
To achieve this, chemists often employ protecting groups to block reactive sites on the molecules that are not intended to participate in the reaction. For L-glutamic acid, which has two carboxylic acid groups, the carboxylic acid group not involved in the peptide bond might be temporarily protected. Similarly, the multiple hydroxyl groups on gluconic acid could also be protected to prevent unwanted side reactions. After the primary amide bond is formed, these protecting groups are removed to yield the final product.
The use of activating agents is crucial for this targeted conjugation. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) are commonly used to activate the carboxylic acid of gluconic acid, making it more susceptible to nucleophilic attack by the amino group of L-glutamic acid. mdpi.com
Optimized Reaction Conditions and Yield Enhancement in Chemical Synthesis
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key factors that are manipulated include temperature, solvent, pH, and the molar ratio of reactants.
For instance, in amidation reactions, the choice of solvent is important. Polar solvents may be needed to dissolve the unprotected amino acids. researchgate.net The pH of the reaction mixture is also a critical parameter, especially in aqueous or mixed-solvent systems, as it affects the reactivity of the amino and carboxyl groups.
To improve yields, researchers may explore different catalytic systems. Lewis acids have been investigated as catalysts for the direct amidation of unprotected amino acids. researchgate.net In enzymatic synthesis, the addition of glycerol (B35011) to the reaction mixture has been shown to improve yields in the production of N-acyl-amino acids. nih.gov The use of an excess of one reactant can also drive the reaction equilibrium towards the product side, thereby increasing the conversion rate. researchgate.net For example, using an excess of the amine is a common strategy in amidation reactions. google.com
Enzymatic and Non-Enzymatic Biogenesis in Biological Systems
While chemical synthesis provides a controlled route to this compound, the compound's structural components, gluconic acid and glutamic acid, are both common biological molecules. Their conjugation can also occur within living organisms through specific biochemical pathways.
N-Terminal Gluconoylation as a Post-Translational Protein Modification
In biological systems, a process known as N-terminal gluconoylation has been identified as a post-translational modification (PTM) of proteins. nih.govresearchgate.net This modification involves the attachment of a gluconoyl group to the free N-terminal amino group of a protein. nih.gov It is a non-enzymatic reaction that has been observed in recombinant proteins expressed in Escherichia coli, particularly those with an N-terminal histidine-tag. nih.govresearchgate.net
This modification can be undesirable in the production of therapeutic proteins, and strategies have been developed to suppress it. nih.govasm.org The presence of the gluconoyl adduct adds a mass of 178 Daltons to the protein. google.com
The formation of the N-terminal gluconoyl group proceeds through a spontaneous reaction involving the metabolite 6-phosphogluconolactone . nih.gov This molecule is an intermediate in the pentose (B10789219) phosphate (B84403) pathway, a fundamental metabolic route. nih.gov
The process begins with the reaction of 6-phosphogluconolactone with the free N-terminus of a protein, resulting in an N-terminal phosphogluconoyl moiety. nih.gov This initial adduct has a mass of 258 Daltons. google.com Subsequently, host cell phosphatases typically cleave the phosphate group, leading to the final gluconoyl modification. nih.gov The accumulation of 6-phosphogluconolactone, which drives this modification, is particularly noted in E. coli strains like BL21(DE3) that lack the enzyme 6-phosphogluconolactonase. nih.govnih.gov
Role of Cellular Phosphatases in Gluconoyl Adduct Formation
The initial step in the formation of a gluconoyl adduct on a protein's N-terminus is the spontaneous reaction with 6-phosphogluconolactone, an intermediate in the pentose phosphate pathway. nih.govnih.govasm.org This reaction forms a phosphogluconoyl moiety attached to the protein. nih.gov Subsequently, host cell phosphatases can cleave the phosphate group from this adduct. nih.govnih.gov This enzymatic removal of the phosphate group results in the final gluconoyl adduct, which has a mass addition of 178 Da. nih.govnih.gov The initial phosphogluconoylated protein shows a mass increase of 258 Da. nih.govnih.gov Therefore, cellular phosphatases play a crucial role in converting the initial phosphogluconoyl adduct into the gluconoyl form. nih.govnih.gov
Occurrence in Recombinant Protein Expression Systems (e.g., Escherichia coli)
N-terminal gluconoylation is a frequently observed modification in recombinant proteins expressed in Escherichia coli. nih.govresearchgate.net This phenomenon is particularly prevalent in the E. coli strain BL21(DE3), a widely used host for protein expression. nih.govgoogle.com The reason for the high incidence in this strain is its lack of 6-phosphogluconolactonase, which leads to the accumulation of the reactive intermediate, 6-phosphogluconolactone. nih.gov This accumulation favors the spontaneous reaction with the free N-termini of the expressed recombinant proteins. nih.gov While often associated with proteins bearing an N-terminal hexahistidine (His-tag), gluconoylation has also been reported in a protein without such a tag, indicating a broader susceptibility. nih.govresearchgate.net The modification can lead to heterogeneity in the purified protein, impacting aspects like crystallization. researchgate.netgoogle.com
To mitigate this undesired modification, one strategy involves the overexpression of a heterologous phosphogluconolactonase (PGL) in the E. coli expression host. nih.govresearchgate.net This approach successfully reduces the intracellular concentration of 6-phosphogluconolactone, thereby suppressing the formation of gluconoyl adducts. nih.govresearchgate.net
Influence of N-Terminal Amino Acid Sequences on Gluconoylation Susceptibility
The susceptibility of a recombinant protein to N-terminal gluconoylation is significantly influenced by the amino acid sequence at its N-terminus. nih.govresearchgate.net Studies have shown that proteins with N-terminal sequences such as GSSHHHHHH are highly prone to this modification. nih.govgoogle.com The presence of a glycine (B1666218) residue with a flexible backbone preceding a stretch of histidines appears to enhance the reactivity towards gluconoylation. nih.gov However, peptides that begin directly with histidine residues are also reported to be highly reactive. nih.gov
Conversely, certain N-terminal sequences confer resistance to gluconoylation. For instance, sequences like SHHHHHH are less susceptible, while those starting with PHHHHHH or PFHHHHHH show no modification at all. google.com This selectivity indicates that the chemical environment presented by the N-terminal amino acids plays a critical role in the spontaneous reaction with 6-phosphogluconolactone. The modification is also highly specific to the N-terminal α-amino group, with no modifications detected at the ε-amino groups of lysine (B10760008) residues within the protein. nih.govgoogle.com
Table 1: Influence of N-Terminal Sequences on Gluconoylation
| N-Terminal Sequence | Susceptibility to Gluconoylation | Reference |
|---|---|---|
| GSSHHHHHH, GSAHHHHHH, GASHHHHHH, GAAHHHHHH | Most Prone | google.com |
| Met-Gly-...-(His)6 | Prone | nih.gov |
| SHHHHHH | Less Prone | google.com |
| PHHHHHH, PFHHHHHH | Not Modified | google.com |
Effect of Growth Media and Conditions on Modification Levels
The higher level of gluconoylation in minimal media is likely due to the high concentration of glucose, which leads to increased levels of glucose-6-phosphate and subsequently, the reactive intermediate 6-phosphogluconolactone. nih.govresearchgate.net Additionally, the cellular stress associated with growth in minimal media may also contribute to the increased modification. researchgate.netgoogle.com High-cell-density cultivation, a common strategy to increase protein yield, can also exacerbate the issue of gluconoylation. nih.gov Conversely, growing the microorganism in a rich culture medium can be a method to reduce the incidence of this modification. google.comgoogleapis.com
Table 2: Effect of Growth Medium on Gluconoylation
| Growth Medium | Level of Gluconoylation | Probable Reason | Reference |
|---|---|---|---|
| M9 Minimal Medium | Higher | High glucose concentration leading to high 6-phosphogluconolactone levels; cellular stress. | nih.govresearchgate.net |
| Luria Broth (LB) | Lower | Less metabolic stress compared to minimal media. | nih.gov |
| Rich Culture Medium | Reduced | Alleviates cellular stress that may contribute to modification. | google.com |
Hydrolytic Cleavage of the Gluconoyl Moiety from Modified Proteins
The gluconoyl adduct, once formed on the N-terminus of a protein, is not a permanently stable modification. It can be slowly cleaved over time through hydrolysis. nih.govresearchgate.net This hydrolytic cleavage results in the removal of the gluconoyl group, yielding a free N-terminus on the protein and gluconate as a byproduct. nih.govresearchgate.net
The rate of this hydrolysis is influenced by factors such as pH and temperature. researchgate.netresearchgate.net For example, hydrolysis has been observed to occur over a period of a few days at pH values between 4.7 and 6.5. nih.gov Another study reported the hydrolysis of a gluconoylated peptide and protein at pH 7.5 over seven days. nih.gov While the initial reaction of gluconolactone (B72293) with the N-terminus is, in principle, an equilibrium reaction, the subsequent hydrolysis of the lactone to gluconate is not reversible. nih.gov This means that once the gluconoyl moiety is cleaved to form gluconate, it does not readily re-attach to the protein. nih.gov For long-term storage of gluconoylated proteins, hydrolysis can be minimized by freezing or lyophilization. researchgate.net
Enzyme-Catalyzed Conjugation of Gluconic Acid with Amino Acids
Beyond the spontaneous formation on proteins, N-acyl amino acids can also be synthesized through enzymatic processes.
Role of Aminoacylases in Reverse Hydrolysis for N-Acyl Amino Acid Synthesis
Aminoacylases (EC 3.5.1.14) are enzymes that traditionally catalyze the hydrolysis of N-acyl amino acids. d-nb.info However, these enzymes can also be utilized for the synthesis of N-acyl amino acids through a process known as reverse hydrolysis. d-nb.info This approach offers a greener alternative to chemical synthesis methods. nih.govnih.gov
While the primary industrial application of aminoacylases has been the resolution of racemic mixtures of acetyl-amino acids, their synthetic potential is an area of growing interest. d-nb.infouni-duesseldorf.de The synthesis of N-acyl-L-amino acids using aminoacylases has been demonstrated, although challenges remain in shifting the reaction equilibrium to favor synthesis over hydrolysis. d-nb.info Unlike ATP-dependent synthesis pathways, using hydrolases like aminoacylases in reverse hydrolysis does not require cofactor regeneration, allowing for direct in vitro use of the biocatalyst. d-nb.infonih.gov Several new aminoacylases that can accept long-chain fatty acids as substrates have been discovered, expanding the possibilities for producing a variety of N-acyl amino acids for applications such as bio-based surfactants. nih.govnih.govuni-duesseldorf.de
Identification and Characterization of Specific Enzymes for this compound Formation
The formation of this compound is not catalyzed by a single, specific synthase enzyme but is rather the result of a metabolic context shaped by the activity, or lack thereof, of several key enzymes. The primary pathway depends on the availability of the reactive intermediate, 6-phosphogluconolactone. nih.gov Therefore, the enzymes controlling the concentration of this intermediate are critical.
Key Enzymes Influencing Formation:
Glucose-6-phosphate Dehydrogenase (G6PD): This is the enzyme that directly produces the 6-phosphogluconolactone precursor from glucose-6-phosphate as the entry step into the pentose phosphate pathway. asm.org Its activity level can influence the rate at which the precursor for gluconoylation is generated. An increased flux through the oxidative branch of the PPP, which can occur under conditions requiring high levels of NADPH or nucleotide precursors, would increase the G6PD-catalyzed production of 6-phosphogluconolactone. asm.org
6-phosphogluconolactonase (PGL): This enzyme plays a crucial preventative role. PGL is a hydrolase that efficiently catalyzes the conversion of 6-phosphogluconolactone to 6-phosphogluconate. wikipedia.orgcreative-enzymes.com Its primary biological function is to prevent the accumulation of the reactive and potentially toxic lactone. wikipedia.org Therefore, the absence or low activity of PGL is a key factor that allows 6-phosphogluconolactone to accumulate and react non-enzymatically with amino groups. nih.govnih.gov The mechanism of PGL involves a histidine residue in the active site that facilitates the hydrolysis of the lactone ring. wikipedia.orgcreative-enzymes.com
Phosphatases: This is a broad class of enzymes that catalyze the removal of phosphate groups from molecules. In the biogenic formation of this compound, after the initial spontaneous reaction between 6-phosphogluconolactone and L-glutamic acid, a phosphatase is required to remove the phosphate moiety from the N-6-phospho-D-gluconoyl-L-glutamic acid intermediate to yield the final product. nih.gov This step is generally considered to be non-specific, carried out by various endogenous phosphatases within the cell.
While enzymes like aminoacylases have been explored for the synthesis of other N-acyl-amino acids, they typically require activated fatty acids and their application for direct gluconoylation has not been established. d-nb.info
| Enzyme | EC Number | Role in this compound Formation | Mechanism/Significance |
|---|---|---|---|
| Glucose-6-phosphate Dehydrogenase (G6PD) | 1.1.1.49 | Promotes Formation | Catalyzes the synthesis of the reactive precursor, 6-phosphogluconolactone, from glucose-6-phosphate. asm.org |
| 6-phosphogluconolactonase (PGL) | 3.1.1.31 | Inhibits Formation | Catalyzes the rapid hydrolysis of 6-phosphogluconolactone to 6-phosphogluconate, preventing its accumulation and reaction with amino groups. nih.govwikipedia.org |
| Host Cell Phosphatases | (Various) | Promotes Formation (Final Step) | Removes the phosphate group from the initial N-6-phospho-D-gluconoyl-L-glutamic acid adduct to yield the final product. nih.gov |
Microbial Biotransformation Pathways
Microbial biotransformation provides a key route for the formation of this compound. This process is highly dependent on the specific metabolic characteristics of the microbial strain used, particularly its handling of the pentose phosphate pathway intermediate, 6-phosphogluconolactone. nih.gov
Escherichia coli as a Model System
Significant insights into this biotransformation come from studies of recombinant protein expression in Escherichia coli. The widely used laboratory and industrial strain, E. coli BL21(DE3), is known to produce proteins with N-terminal gluconoylation. nih.govnih.gov This phenomenon is attributed to the fact that this strain has little to no active 6-phosphogluconolactonase (PGL). nih.gov The absence of PGL activity leads to the accumulation of its substrate, the highly reactive 6-phosphogluconolactone, which then non-enzymatically acylates free N-terminal amino groups of the expressed proteins. nih.gov
This same pathway can lead to the biotransformation of free L-glutamic acid within the cell. E. coli strains deficient in PGL activity, when cultured under conditions that promote high intracellular pools of L-glutamic acid and high flux through the pentose phosphate pathway, are capable of producing this compound.
Factors Influencing Biotransformation Yield:
Genetic Background of the Microbe: The key factor is the activity of the PGL enzyme. Strains like E. coli BL21(DE3) are naturally suited for this biotransformation due to their PGL deficiency. nih.gov
Culture Conditions: The composition of the growth medium significantly impacts the extent of gluconoylation. Research has shown that growing E. coli in minimal medium with high concentrations of glucose enhances the formation of gluconoylated products compared to growth in rich media like LB. nih.gov This is because high glucose levels can increase the metabolic flux into glycolysis and the pentose phosphate pathway, thereby increasing the production of the 6-phosphogluconolactone precursor. nih.gov
Metabolic Engineering: The pathway has been confirmed through metabolic engineering. Studies have demonstrated that overexpression of a functional pgl gene from another organism (e.g., Pseudomonas aeruginosa) in E. coli BL21(DE3) effectively suppresses the gluconoylation of proteins. nih.govresearchgate.net This strategy works by efficiently removing the 6-phosphogluconolactone intermediate before it can react with amino groups. nih.gov This confirms that the PGL-deficient pathway is the primary route for this biotransformation.
Corynebacterium glutamicum as a Precursor Source
While E. coli provides the ideal transformation environment, industrial production of the precursor, L-glutamic acid, is dominated by organisms like Corynebacterium glutamicum. researchgate.netresearchgate.netwikipedia.org This bacterium is used for the million-ton-scale production of amino acids through fermentation. frontiersin.org A potential strategy for efficient production of this compound could involve a dual-system approach: high-yield fermentation of L-glutamic acid using an optimized C. glutamicum strain, followed by the biotransformation of the purified L-glutamic acid using a PGL-deficient E. coli whole-cell system.
| Microorganism | Role in Pathway | Relevant Characteristics / Findings |
|---|---|---|
| Escherichia coli BL21(DE3) | Biotransformation Host | Naturally deficient in 6-phosphogluconolactonase (PGL) activity, leading to accumulation of 6-phosphogluconolactone and subsequent gluconoylation. nih.govnih.gov |
| Escherichia coli (Engineered) | Controlled Biotransformation Host | Overexpression of a functional pgl gene suppresses gluconoylation, confirming the metabolic pathway. researchgate.net |
| Corynebacterium glutamicum | Precursor Production Host | Industrial workhorse for large-scale fermentative production of the precursor L-glutamic acid from glucose. researchgate.netwikipedia.org |
Molecular Interactions and Mechanistic Studies of N D Gluconoyl L Glutamic Acid
Interactions with Biological Macromolecules
The conjugation of a gluconoyl moiety to L-glutamic acid creates a molecule with distinct properties that influence its interaction with biological macromolecules. The study of these interactions is crucial for understanding its potential biological roles and mechanisms of action. The process of gluconoylation, the attachment of a gluconoyl group, has been primarily studied as a post-translational modification of proteins, offering insights into how this chemical group can affect protein characteristics.
Impact of Gluconoylation on Protein Structure, Function, and Stability
Gluconoylation is a non-enzymatic chemical modification that can occur on proteins, particularly those produced recombinantly in expression systems like Escherichia coli. nih.govresearchgate.net This modification arises from the reaction of a protein's free N-terminal amino group with 6-phosphogluconolactone, an intermediate in the pentose (B10789219) phosphate (B84403) pathway. nih.govresearchgate.net The resulting gluconoyl adduct can significantly impact the protein's physicochemical properties.
Research has shown that gluconoylation is often an undesired modification that can adversely affect the quality, function, and stability of therapeutic proteins. nih.govscite.ai For instance, the modification has been observed to reduce the activity of certain enzymes. While the specific effects are protein-dependent, the addition of the charged and bulky gluconoyl group can disrupt the native conformation, leading to altered function. researchgate.net
Furthermore, gluconoylation has been shown to inhibit the crystallization of proteins. researchgate.net This interference poses a significant challenge for structural biology, as protein crystallization is a critical step for determining a protein's three-dimensional structure via X-ray crystallography. The instability of the gluconoyl modification, which can hydrolyze over time to yield a free N-terminus and gluconate, adds another layer of complexity to protein homogeneity and structural analysis. nih.gov
The following table summarizes documented effects of gluconoylation on various proteins.
| Protein/Product Studied | Host System | Observed Effect of Gluconoylation | Reference(s) |
| Heterodimer of liver X receptors (LXR/RXR) | E. coli BL21(DE3) | Detected as an undesired adduct, affecting protein quality. | nih.govresearchgate.net |
| Elongin C | E. coli BL21(DE3) | Detected as a significant post-translational modification. | nih.govresearchgate.net |
| 18-kDa therapeutic peptide | E. coli BL21(DE3) | Extensive gluconoylation found, affecting product quality. | nih.govresearchgate.net |
| His-tagged proteins (general) | E. coli | Frequent modification, particularly when expressed in minimal medium. | nih.gov |
Modulation of Protein-Ligand Binding Affinity by Conjugation
The conjugation of a gluconoyl group to L-glutamic acid is expected to significantly modulate its binding affinity for its native protein targets, such as glutamate (B1630785) receptors and transporters. While direct studies on N-D-Gluconoyl-L-glutamic acid are limited, the principles governing molecular recognition provide a framework for predicting these effects.
L-glutamate binds to the ligand-binding core of its receptors through a precise network of interactions involving its α-amino group, α-carboxylate, and γ-carboxylate groups. nih.govcolorado.edu The addition of a bulky and hydrophilic D-gluconoyl group to the α-amino nitrogen introduces significant steric and electronic changes. This modification would likely hinder the molecule's ability to fit into the highly specific binding pockets of glutamate receptors, such as the NMDA and AMPA receptors. nih.govnih.gov
Studies on a related type of modification, glycosylation, have shown that the addition of carbohydrate moieties can have varied effects on protein-ligand interactions. nih.gov Glycosylation can negatively impact binding by sterically blocking the interaction site, or in some cases, enhance affinity by creating new stabilizing contacts with the protein surface. nih.govnsf.gov Given the constrained nature of glutamate binding sites, which are tailored to the small size of the amino acid, the large gluconoyl group is likely to cause steric hindrance, thereby reducing binding affinity for receptors that recognize the α-amino group as a key binding determinant.
Furthermore, the interaction between L-glutamate and glutamyl-tRNA synthetase (GluRS), the enzyme responsible for charging tRNA with glutamate, is highly specific. researchgate.net The affinity of this enzyme for non-cognate amino acids like D-Glu and L-Gln is significantly weaker than for L-Glu. researchgate.net The conjugation of the gluconoyl group would drastically alter the substrate's shape and charge distribution, making it a poor substrate for GluRS and likely abolishing any significant binding.
Theoretical Studies of Binding Pockets and Interaction Sites
Theoretical studies, including molecular docking and molecular dynamics simulations, have provided detailed atomic-level insights into the binding pockets of glutamate receptors and transporters. nih.govnih.govrsc.org These studies reveal that the binding of L-glutamate is stabilized by specific interactions with key amino acid residues.
In the ligand-binding domain of glutamate receptors like GluR2 and the GluN2A subunit of the NMDA receptor, the binding pocket is a cleft between two domains. nih.govnih.gov The negatively charged carboxylate groups of glutamate form salt bridges with positively charged arginine residues, while the positively charged α-amino group interacts with serine, threonine, and histidine residues. nih.gov
Molecular dynamics simulations of the GluR2 ligand-binding core show that the flexibility of the binding pocket and the mobility of water molecules within it are critical discriminators between full and partial agonists. nih.gov The introduction of a large N-D-gluconoyl substituent onto the L-glutamic acid backbone would necessitate a significant rearrangement of this binding pocket. It is probable that the existing pockets of most glutamate receptors would be unable to accommodate this much larger ligand. Docking studies of various glutamic acid derivatives into bacterial MurD ligase, for example, show that binding is highly sensitive to the nature of the substituent on the glutamate core. dntb.gov.ua Similarly, simulations of L-Glycyl-L-Glutamic acid with caspase-3 demonstrate how even a small peptide extension alters the binding mode compared to a single amino acid. researchgate.netdergipark.org.tr
The table below lists key residues identified in computational and structural studies as being crucial for L-glutamate binding in representative proteins.
| Protein | Key Interacting Residues | Type of Interaction | Reference(s) |
| NMDA Receptor (GluN2A) | R518, R692 | Salt bridge with carboxylates | nih.gov |
| NMDA Receptor (GluN2A) | S511, T513, H485 | Interaction with α-amino group | nih.gov |
| AMPA Receptor (GluR2) | R485, T480 | Hydrogen bonds with γ-carboxylate | colorado.edu |
| AMPA Receptor (GluR2) | P478, T655, E705 | Interactions with α-amino and α-carboxylate | colorado.edu |
| Glutamate Decarboxylase | HIS291, TYR292, SER290 | Binding groove for glutamic acid | researchgate.net |
Cellular Transport and Permeability Studies
The ability of this compound to cross cellular membranes is a key determinant of its biological activity. This process is governed by the molecule's physicochemical properties and its interaction with membrane transport proteins.
Investigation of Cellular Membrane Permeability and Transport Mechanisms
The cellular uptake of L-glutamate is not mediated by passive diffusion due to its charged nature at physiological pH. Instead, it is carried into cells against its concentration gradient by a family of sodium- and potassium-dependent high-affinity excitatory amino acid transporters (EAATs), which are part of the solute carrier 1 (SLC1) family. nih.govnih.gov This is an active transport process that couples the movement of glutamate to the co-transport of three Na⁺ ions and one H⁺ ion, and the counter-transport of one K⁺ ion. nih.gov
Given its structure, this compound, which is larger and more polar than L-glutamic acid, would be expected to have extremely low passive membrane permeability. Its transport into cells would therefore be entirely dependent on carrier-mediated systems. While L-glutamate uptake mechanisms are well-characterized, there are no known dedicated transporters for this specific conjugate. nih.govnih.gov The large gluconoyl group attached to the α-amino position fundamentally changes the molecule's structure from that of a simple amino acid.
General studies on the uptake of amino acid analogs and other modified molecules show that cellular uptake requires specific transporters. mdpi.comdojindo.com Without a recognized transporter, it is unlikely that this compound could efficiently cross the cell membrane to reach intracellular targets.
Theoretical and Computational Analyses
Quantum Chemical Calculations of Reactivity and Stability3.4.3. Predictive Modeling of Biochemical Interactions
While general information exists for the constituent molecules, L-glutamic acid and gluconoyl moieties, no studies were found that apply these computational analyses to the specific compound this compound. Providing accurate and verifiable data tables and detailed research findings as stipulated is not possible without such dedicated studies.
Analytical Methodologies for Research and Characterization of N D Gluconoyl L Glutamic Acid
Spectroscopic Techniques for Structural Elucidation of N-D-Gluconoyl-L-glutamic Acid
The comprehensive characterization of this compound relies on a suite of advanced analytical methodologies. Spectroscopic techniques are paramount for elucidating its intricate structure, confirming its identity, and studying its behavior in solution. These methods provide detailed information on the atomic-level connectivity, the nature of chemical bonds, and the three-dimensional arrangement of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of this compound. It provides precise information about the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of each nucleus, allowing for the assignment of signals to specific atoms within the gluconoyl and glutamic acid moieties. In the context of this compound, the gluconoyl group is attached via an amide linkage to the nitrogen atom of the L-glutamic acid.
Research on N-terminal gluconoylation of proteins provides a reference for the characteristic chemical shifts of the gluconoyl moiety. nih.govethz.chresearchgate.netnih.gov These studies show a distinct set of signals for the gluconoyl group's carbon atoms (C1' to C6') and their attached protons (H1' to H6'). The C1' carbonyl carbon of the gluconoyl group typically resonates at approximately 175-176 ppm. The other carbon atoms of the gluconoyl chain appear in the 60-80 ppm range, a characteristic region for sugar-like structures. nih.gov
The chemical shifts for the L-glutamic acid portion can be referenced from standard databases and literature on the free amino acid. bmrb.iohmdb.ca The formation of the amide bond at the N-terminus causes a downfield shift in the signals of the adjacent α-carbon and α-proton compared to the free amino acid.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the Gluconoyl Moiety attached to an N-terminal amino acid. nih.gov (Data derived from studies on gluconoylated proteins at pH 5.8 and 310 K. Shifts are reported in ppm.)
| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| C1' | 175.7 | - |
| C2' | 72.8 | 4.25 |
| C3' | 73.0 | 4.01 |
| C4' | 72.0 | 3.84 |
| C5' | 74.3 | 3.80 |
| C6' | 64.0 | 3.75 / 3.65 |
Note: The chemical shifts can be influenced by factors such as pH, temperature, and solvent. nih.gov
While 1D NMR provides initial assignments, two-dimensional (2D) NMR experiments are crucial for the unambiguous confirmation of the this compound structure. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between atoms.
COSY (¹H-¹H) : This experiment reveals scalar couplings between protons that are typically two or three bonds apart. It is used to trace the proton spin systems within the gluconoyl and glutamic acid fragments, for instance, by correlating H2' with H3', H3' with H4', and so on, confirming the linear chain of the gluconoyl moiety.
HSQC (¹H-¹³C) : This experiment correlates protons directly to the carbon atoms they are attached to. It allows for the definitive assignment of each proton signal to its corresponding carbon, leveraging the wider chemical shift dispersion of ¹³C to resolve overlapping ¹H signals. nih.govethz.chresearchgate.net The characteristic signals for the gluconoyl group in the ¹H-¹³C HSQC spectrum appear with ¹³C chemical shifts between 70 and 78 ppm. nih.gov
HMBC (¹H-¹³C) : This experiment detects longer-range correlations (typically 2-3 bonds) between protons and carbons. It is particularly powerful for connecting the different fragments of the molecule. For example, an HMBC correlation between the α-proton of the glutamic acid moiety and the C1' carbonyl carbon of the gluconoyl moiety would provide definitive evidence of the amide bond linkage.
NMR spectroscopy is also a powerful technique for studying the stability of this compound in solution. The amide bond linking the two moieties can be susceptible to hydrolysis under certain conditions (e.g., changes in pH or elevated temperature). nih.gov
By acquiring NMR spectra over time, the hydrolysis process can be monitored directly. The degradation of the parent compound would lead to a decrease in the intensity of its characteristic NMR signals. nih.gov Concurrently, new sets of signals corresponding to the hydrolysis products—free D-gluconic acid (or its lactone) and L-glutamic acid—would appear and increase in intensity. nih.govresearchgate.net For example, studies on gluconoylated proteins have shown that the modification can hydrolyze over time, resulting in the appearance of signals for gluconate. nih.govnih.gov This time-course analysis allows for the determination of the compound's stability and the kinetics of its degradation under various conditions.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide complementary information about the functional groups present in this compound. nih.gov These methods are based on the principle that chemical bonds vibrate at specific, quantized frequencies.
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by the molecule. Key characteristic absorption bands for this compound would include:
O-H stretching : A broad band around 3300-2500 cm⁻¹ from the carboxylic acid groups and the multiple hydroxyl groups of the gluconoyl moiety.
N-H stretching : A moderate peak around 3300 cm⁻¹ from the amide bond.
C=O stretching : Strong absorptions around 1700-1730 cm⁻¹ for the carboxylic acid carbonyls and a distinct absorption around 1640-1680 cm⁻¹ for the amide I band (primarily C=O stretch). researchgate.net
N-H bending : The amide II band, typically appearing around 1550 cm⁻¹, which arises from a combination of N-H bending and C-N stretching.
C-O stretching : Strong bands in the 1200-1000 cm⁻¹ region corresponding to the C-O bonds of the hydroxyl and carboxylic acid groups. researchgate.net
Raman Spectroscopy : Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectra would complement the IR data. researchgate.net For instance, C-C backbone stretching vibrations in the gluconoyl and glutamic acid chains would be clearly visible. researchgate.netchemicalbook.com The analysis of aqueous solutions of L-glutamic acid at different pH values using Raman spectroscopy has helped identify the vibrational signatures of its various ionic species. researchgate.net This approach could be extended to analyze the conformational and ionic states of this compound in solution.
Together, IR and Raman spectroscopy provide a detailed fingerprint of the molecule's functional groups, confirming the presence of the amide linkage, carboxylic acids, and hydroxyl groups that define the structure of this compound. nih.gov
Circular Dichroism (CD) Spectroscopy for Conformational Studies
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. creative-proteomics.com Since this compound is composed of chiral centers in both the D-gluconoyl and L-glutamic acid moieties, CD spectroscopy is a valuable tool for investigating its secondary and tertiary structure in solution. creative-proteomics.comoregonstate.edu
Studies on polypeptides like poly-L-glutamic acid have shown that their CD spectra change dramatically with solution conditions such as pH, reflecting transitions between ordered (e.g., alpha-helix) and disordered (random coil) conformations. oregonstate.edunih.gov Similarly, the conformational preferences of this compound could be explored by monitoring its CD spectrum as a function of pH, temperature, or upon interaction with other molecules. This provides information on the flexibility of the molecule and the factors that govern its three-dimensional shape in a solution environment. core.ac.uk
Chromatographic Separations for Isolation and Purity Assessment
Chromatographic techniques are fundamental in the study of this compound, enabling its separation from complex mixtures and the assessment of its purity. The choice of chromatographic method is dictated by the physicochemical properties of the molecule and the specific analytical goal.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of this compound due to its high resolution and sensitivity. Different modes of HPLC are employed to address various analytical challenges.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the separation of a broad range of molecules, including amino acid conjugates. In RP-HPLC, the stationary phase is nonpolar, while the mobile phase is polar. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. For a molecule like this compound, which possesses both polar (gluconoyl and glutamic acid moieties) and nonpolar characteristics, RP-HPLC offers a robust method for separation from related compounds and impurities.
The retention of this compound in an RP-HPLC system is influenced by the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as trifluoroacetic acid to improve peak shape. By creating a gradient of increasing organic solvent, compounds are eluted in order of increasing hydrophobicity. This allows for the effective separation of this compound from its starting materials, D-gluconic acid and L-glutamic acid, as well as from any potential side-products formed during its synthesis.
Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% to 40% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
This table represents a typical starting point for method development and may require optimization.
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that is particularly well-suited for the separation of highly polar compounds that show little or no retention in RP-HPLC. Given the polar nature of the gluconoyl and glutamic acid components of this compound, HILIC provides an effective separation mechanism. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a non-polar organic solvent and a small amount of aqueous buffer.
The retention mechanism in HILIC is based on the partitioning of the analyte between the organic-rich mobile phase and an adsorbed water layer on the polar stationary phase. This technique is advantageous for separating this compound from other polar compounds, such as sugars and other amino acid derivatives.
The stereochemical configuration of this compound is critical to its identity and function. Chiral chromatography is a specialized form of HPLC that is capable of separating stereoisomers. This is essential to confirm the presence of the D-gluconoyl and L-glutamic acid enantiomers and to separate them from other possible stereoisomers, such as N-L-Gluconoyl-L-glutamic acid or N-D-Gluconoyl-D-glutamic acid.
Chiral separation is achieved by using a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers of the analyte, leading to different retention times. The selection of the appropriate CSP is crucial and is often based on the functional groups present in the analyte. For this compound, CSPs based on polysaccharide derivatives or macrocyclic antibiotics could be effective.
Gel Filtration Chromatography for Size-Based Separations
Gel Filtration Chromatography, also known as Size-Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume or size in solution. This technique is particularly useful for separating this compound from larger or smaller molecules, such as protein aggregates or small molecule impurities.
In gel filtration chromatography, a column is packed with a porous matrix. Larger molecules that cannot enter the pores of the matrix travel through the column more quickly and elute first. Smaller molecules, like this compound, can penetrate the pores to varying extents, resulting in a longer path and later elution. This method is often used as a polishing step in the purification process to ensure a high degree of homogeneity.
Mass Spectrometry (MS) and Coupled Techniques for Identification and Quantification
Mass Spectrometry (MS) is an indispensable analytical technique for the structural elucidation and quantification of this compound. It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of the analyte.
When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for the analysis of complex mixtures. In an LC-MS system, the eluent from the HPLC column is directed into the mass spectrometer. This allows for the separation of components in a mixture followed by their individual mass analysis.
For this compound, electrospray ionization (ESI) is a commonly used soft ionization technique that generates intact molecular ions, typically [M+H]⁺ or [M-H]⁻, allowing for the accurate determination of its molecular weight.
Further structural information can be obtained using tandem mass spectrometry (MS/MS). In this technique, the molecular ion of this compound is selected and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a unique fingerprint of the molecule, confirming the connectivity of the gluconoyl and glutamic acid moieties.
For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) can be employed. These are highly sensitive and selective MS techniques where specific precursor-to-product ion transitions for this compound are monitored. This allows for accurate quantification even in complex biological matrices.
Table 2: Key Mass Spectrometric Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₁H₁₉NO₁₀ |
| Monoisotopic Mass | 325.0958 u |
| Ionization Mode (Positive) | [M+H]⁺ at m/z 326.1031 |
| Ionization Mode (Negative) | [M-H]⁻ at m/z 324.0885 |
| Key MS/MS Fragments (Positive Ion Mode) | Fragments corresponding to the loss of water, the glutamic acid moiety, and parts of the gluconoyl group. |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization mass spectrometry (ESI-MS) is a cornerstone technique for analyzing modified amino acids like this compound due to its soft ionization process, which keeps the covalent structure of the analyte intact. scielo.br The ESI process is complex and achieving high efficiency for a specific compound can be a matter of trial and error. acs.orgacs.org For N-acyl amino acids, ESI-MS is frequently coupled with liquid chromatography (LC) to separate complex mixtures before detection. mdpi.com
In a typical ESI-MS analysis of an N-acylated amino acid, the molecule is ionized to form protonated molecules, [M+H]⁺, in positive ion mode or deprotonated molecules, [M-H]⁻, in negative ion mode. The choice of ionization mode depends on the chemical nature of the analyte. For a compound like this compound, with multiple acidic protons on the gluconoyl and glutamic acid moieties, negative ion mode is often effective. However, systematic studies on other acylated amino acids have shown that derivatization can significantly enhance ESI response in positive mode. acs.orgacs.org For instance, increasing the length of an acyl chain generally increases the hydrophobicity and the ESI response. acs.org
The composition of the mobile phase, including the presence of additives like formic acid, and instrumental parameters such as capillary voltage, gas temperature, and nebulizer pressure are optimized to maximize the signal of the ion of interest. acs.orgmdpi.com It has been noted that in the absence of chromatography, abundant sodium adducts can form, which may complicate spectral interpretation. acs.orgacs.org
A systematic study on various acylated amino acids revealed a strong correlation between the calculated molecular volume and the ESI response. acs.org This suggests that the size and shape of this compound will be a key determinant of its ionization efficiency.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation of this compound. In an MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ or [M-H]⁻ ion of the compound) is isolated and then fragmented by collision-induced dissociation (CID) or other activation methods. The resulting product ions provide a fragmentation pattern that acts as a structural fingerprint.
For N-acyl amino acids, characteristic fragmentation patterns are well-documented. beilstein-journals.org Typically, cleavage of the amide bond between the acyl group (gluconoyl) and the amino acid (glutamic acid) is a dominant fragmentation pathway. This would yield a product ion corresponding to the glutamic acid moiety and another corresponding to the gluconoyl group, allowing for the unambiguous identification of both components. rsc.org
Detailed fragmentation analysis of similar compounds, such as other N-acylated amino acids, reveals common neutral losses. beilstein-journals.orgrsc.org For example, in negative ion mode, common losses include NH₃, CO₂, and H₂O. rsc.org The fragmentation of the glutamic acid portion itself is also well-characterized, with daughter ions at m/z 84, 102, and 130 being typical for glutamic acid when the parent ion is at m/z 148.1. researchgate.net The fragmentation pattern can also help to distinguish between isomers. rsc.org The specific fragmentation pathways for this compound would need to be determined experimentally, but the principles derived from related compounds provide a strong basis for interpretation. researchgate.net
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Identity of Fragment |
| 324.1 [M-H]⁻ | 146.0 | [Glutamic acid - H]⁻ |
| 324.1 [M-H]⁻ | 195.1 | [Gluconic acid - H]⁻ |
| 148.1 [Glutamic acid + H]⁺ | 130.1 | [Glutamic acid + H - H₂O]⁺ |
| 148.1 [Glutamic acid + H]⁺ | 102.1 | [Glutamic acid + H - H₂O - CO]⁺ |
| 148.1 [Glutamic acid + H]⁺ | 84.1 | [Glutamic acid + H - H₂O - CO - H₂O]⁺ or [Pyroglutamic acid - H₂O]⁺ |
This table presents hypothetical yet expected fragmentation data for this compound based on known fragmentation of its constituent parts.
LC-MS/MS for Detection of Post-Translational Modifications
N-acylation of amino acids can be a form of post-translational modification (PTM) on proteins. nih.gov LC-MS/MS is the method of choice for identifying and characterizing PTMs in complex biological samples. nih.govmdpi.com In a "bottom-up" proteomics workflow, proteins are digested into smaller peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry. mdpi.com
The presence of a modification like N-D-gluconoylation on a glutamic acid residue within a peptide would be detected as a specific mass shift. This mass shift can be precisely measured by the mass spectrometer. rapidnovor.com The location of the modification on the peptide is then determined by analyzing the MS/MS fragmentation spectrum. rapidnovor.com
Challenges in PTM analysis include the often low abundance of modified peptides compared to their unmodified counterparts, necessitating enrichment strategies. nih.govmdpi.comportlandpress.com Furthermore, some modifications can be labile and may be lost during sample preparation or MS analysis. The chromatographic separation is also critical, as different modified forms of a peptide (isomers) may need to be resolved. sciex.com For instance, different PTMs on a peptide can alter its retention time. nih.gov
The development of sophisticated data analysis algorithms and spectral libraries is crucial for the high-throughput identification of PTMs from large datasets. nih.govresearchgate.net Open modification searches are a powerful tool for discovering unexpected modifications without pre-selecting the PTM in the database search. nih.gov
Mitigation of In-Source Cyclization Artifacts in Glutamic Acid Analysis
A significant challenge in the mass spectrometric analysis of glutamic acid and its derivatives is the potential for artifactual cyclization. Both free glutamic acid and N-terminal glutamic acid residues in peptides can cyclize to form pyroglutamic acid (pGlu). acs.orgacs.orgnih.govsci-hub.se This conversion can occur in the electrospray ionization (ESI) source of the mass spectrometer, leading to an overestimation of pGlu and an underestimation of glutamic acid. researchgate.netacs.orgacs.orgnih.govnih.gov
The extent of this in-source cyclization can be substantial, with studies showing that 33% to almost 100% of glutamine (a related amino acid) can be converted to pGlu depending on the instrument's fragmentor voltage. researchgate.netacs.orgnih.govnih.gov This cyclization is a first-order process under constant source conditions. acs.org
Several strategies can be employed to mitigate this analytical artifact:
Chromatographic Separation : Developing an LC method that effectively separates glutamic acid, glutamine, and pyroglutamic acid is crucial. acs.orgacs.orgnih.gov This allows for the distinction between endogenous pGlu and pGlu formed as an artifact in the ion source. acs.orgacs.org
Optimization of MS Source Conditions : The fragmentor or source voltage should be carefully optimized, and often minimized (e.g., 0-10 V), to reduce the energy in the ion source that promotes cyclization. acs.org However, other source parameters like capillary voltage or gas temperature have been found to have little effect on the conversion rate. acs.org
Use of Isotopic Internal Standards : The most robust method for correcting for in-source cyclization is the use of stable isotope-labeled internal standards (e.g., ¹³C₅,¹⁵N-Glu). researchgate.netacs.orgacs.orgnih.gov Since the internal standard undergoes cyclization at the same rate as the analyte, it allows for accurate quantification. acs.org
High-Temperature LC Considerations : While high-temperature liquid chromatography can improve separation, it can also induce artificial modifications, including the formation of pyroglutamic acid from N-terminal glutamic acid residues. nih.govresearchgate.net Therefore, the temperature must be carefully optimized based on the analysis time. researchgate.net
Enzymatic Assay Development for Metabolic Studies
Enzymatic assays provide a functional and often highly specific means to quantify L-glutamic acid and its derivatives in biological samples, complementing mass spectrometry-based approaches.
Coupled Enzyme Assays for Pathway Intermediates
Coupled enzyme assays are powerful tools for measuring the activity of enzymes or the concentration of metabolites within a pathway. genscript.com In this approach, the product of the first enzymatic reaction serves as the substrate for a second (or third) enzyme, which ultimately produces a readily detectable signal, such as a change in absorbance or fluorescence. genscript.com
For metabolic studies involving L-glutamic acid, several coupled assays are relevant:
Transaminase Activity : The activity of enzymes like glutamic oxaloacetic transaminase (GOT), also known as aspartate aminotransferase (AST), can be measured in a coupled reaction. calzyme.comacs.org In this assay, GOT transfers an amino group from L-aspartate to α-ketoglutarate, producing L-glutamate and oxaloacetate. calzyme.com The oxaloacetate is then reduced to malate (B86768) by malate dehydrogenase (MDH), a reaction that consumes NADH. The rate of NADH disappearance, monitored at 340 nm, is proportional to the GOT activity. calzyme.comcpcbiotech.itnih.gov
Glutamine/Glutamate (B1630785) Measurement : To measure both glutamine and glutamate, a coupled assay can be used where glutaminase (B10826351) first converts glutamine to glutamate. promega.com Then, glutamate dehydrogenase catalyzes the oxidation of the total glutamate pool, producing NADH, which is detected using a bioluminescent system. promega.com
General Principle : The key to a successful coupled assay is ensuring that the coupling enzymes and their substrates are not rate-limiting, so that the measured rate is directly proportional to the activity of the primary enzyme or the concentration of the initial metabolite. acs.orgnih.gov These assays are versatile and can be adapted to a 96-well plate format for high-throughput analysis. 3hbiomedical.comnih.govpubcompare.ai
This approach allows for the indirect measurement of enzymatic activities or metabolite concentrations that are otherwise difficult to assess directly. genscript.com
Advanced Research Directions and Future Perspectives for N D Gluconoyl L Glutamic Acid
Elucidating Novel Biological Functions and Signaling Roles
N-D-Gluconoyl-L-glutamic acid is a derivative of L-glutamic acid, a pivotal amino acid in metabolism and neuronal function, and gluconic acid, a glucose derivative. ontosight.ai L-glutamic acid is recognized as the primary excitatory neurotransmitter in the nervous system, playing a critical role in neuroplasticity, brain development, and cognitive functions like memory. acnp.orgwikipedia.org The conjugation of the gluconoyl group to L-glutamic acid creates a molecule with altered physicochemical properties, such as enhanced solubility, which may, in turn, modify its biological activity. cymitquimica.com
Ongoing research is exploring the potential pharmacological effects of this compound and its derivatives, with a focus on antioxidant, anti-inflammatory, and neuroprotective activities. ontosight.ai The modification could alter how the molecule is transported across cell membranes and how it interacts with biological targets, potentially leading to novel therapeutic applications. ontosight.ai While the precise signaling pathways modulated by this compound are still under investigation, its structural similarity to key metabolic and signaling molecules suggests it could influence a variety of cellular processes. Future studies are needed to fully characterize its biological functions and determine if it can serve as a basis for new therapies for conditions ranging from neurological disorders to cancer. ontosight.ai
Strategies for Controlling and Modulating Gluconoylation in Recombinant Protein Production
A significant portion of research has been driven by the need to control spontaneous gluconoylation, a non-enzymatic post-translational modification that occurs during the high-level expression of recombinant proteins in hosts like Escherichia coli. nih.govasm.org This modification can compromise protein quality, interfere with crystallization, and reduce the activity of therapeutic proteins. nih.govresearchgate.net
The biochemical basis for gluconoylation in common E. coli expression strains, such as BL21(DE3), is the accumulation of 6-phosphogluconolactone (6-PGLac). nih.govnih.govnih.gov This reactive intermediate of the pentose (B10789219) phosphate (B84403) pathway (PPP) is produced by glucose-6-phosphate dehydrogenase and can spontaneously acylate free N-terminal amino groups on proteins. nih.govnih.govnih.gov The issue is exacerbated in strains like BL21(DE3) that naturally lack a functional 6-phosphogluconolactonase (PGL) enzyme, which is responsible for hydrolyzing 6-PGLac to the less reactive 6-phosphogluconic acid. nih.govnih.govnih.gov
A successful strategy to mitigate this problem involves metabolic engineering of the expression host. nih.govnih.gov By co-expressing a heterologous PGL enzyme, for instance, the pgl gene from Pseudomonas aeruginosa, the intracellular pool of 6-PGLac is significantly reduced. nih.gov This approach has been shown to effectively suppress the formation of gluconoylated adducts on multiple unrelated therapeutic proteins. nih.govnih.gov Furthermore, this strategy not only improves protein quality but can also enhance biomass yield and the specific productivity of the recombinant protein by optimizing metabolic flux through the PPP. asm.orgnih.gov
Table 1: Metabolic Engineering Strategy to Suppress Protein Gluconoylation in E. coli
| Component | Role in Gluconoylation | Metabolic Engineering Intervention | Outcome |
| 6-phosphogluconolactone (6-PGLac) | Reactive metabolite that spontaneously acylates protein N-termini. nih.govnih.gov | Reduce intracellular concentration. | Suppression of gluconoylation. nih.govnih.gov |
| E. coli BL21(DE3) Host | Lacks endogenous 6-phosphogluconolactonase (PGL) activity, leading to 6-PGLac accumulation. nih.govnih.gov | Introduce and overexpress a heterologous pgl gene (e.g., from P. aeruginosa). nih.gov | Engineered strain exhibits PGL activity. nih.gov |
| 6-phosphogluconolactonase (PGL) | Enzyme that detoxifies 6-PGLac by hydrolyzing it to 6-phosphogluconic acid. nih.gov | Overexpression of the enzyme. nih.gov | Increased metabolic flux away from the reactive intermediate, leading to higher protein yield and quality. asm.orgnih.gov |
In addition to modifying the host's metabolism, the recombinant protein itself can be engineered to be less susceptible to gluconoylation. This modification is highly selective for the α-amino group of a protein's N-terminus. nih.gov Research has shown that certain N-terminal sequences are particularly prone to this modification, especially the poly-histidine affinity tags (His-tags) commonly used for protein purification. nih.govnih.gov
Proteins with N-terminal sequences such as Met-Gly-...-(His)6 are frequently gluconoylated. nih.gov The susceptibility is also influenced by the action of methionine aminopeptidase (B13392206) (MAP), an enzyme that can cleave the initial methionine, exposing the second amino acid. nih.gov If the second residue is small (e.g., Glycine (B1666218), Alanine, Serine), it becomes the new N-terminus and is a target for gluconoylation. nih.gov Therefore, a viable strategy is to use protein engineering to replace these highly susceptible residues at or near the N-terminus with less reactive amino acids, thereby minimizing the protein's propensity for modification. researchgate.net
Table 2: N-Terminal Sequences and Susceptibility to Gluconoylation
| N-Terminal Sequence Feature | Susceptibility | Rationale |
| Poly-histidine tag (His-tag) | High | Frequently reported to be gluconoylated in proteins expressed in E. coli. nih.govnih.gov |
| N-terminal Glycine, Alanine, or Serine (after Met cleavage) | High | These residues, when exposed as the N-terminus, are efficient targets for acylation by 6-PGLac. nih.gov |
| Engineered N-terminus with alternative residues | Potentially Low | Replacing susceptible amino acids with bulkier or less reactive ones could sterically hinder or reduce the chemical favorability of the acylation reaction. researchgate.net |
Development of this compound as a Research Probe
The understanding of the chemistry behind gluconoylation has opened avenues for developing chemical probes for biological research. While this compound itself is not typically used as a probe, derivatives of the reactive precursor, gluconolactone (B72293), have been synthesized for this purpose. biopharmaspec.com A notable example is the creation of azidogluconolactone. biopharmaspec.com
This engineered molecule allows for high-yield, site-selective N-terminal modification of proteins and peptides in vitro. biopharmaspec.com The incorporated azide (B81097) group serves as a chemical handle for "click chemistry," enabling the straightforward attachment of reporter molecules like fluorophores or biotin. This transforms the gluconoylation reaction from an unwanted side effect into a powerful tool for protein labeling, imaging, and diagnostics. biopharmaspec.com Further research in this area could focus on developing a wider array of gluconoyl-based probes with different functionalities and reactivities to explore protein interactions and functions. Additionally, the complete assignment of the NMR chemical shifts for the gluconoyl modification provides a clear spectroscopic signature that can be used to identify and quantify this modification in isotopically labeled proteins. nih.govresearchgate.net
Exploration of Unconventional Synthetic Routes and Derivatizations
The synthesis of N-acyl-amino acids like this compound can be approached through various chemical and biological routes. Traditional chemical methods, such as the Schotten-Baumann reaction, often rely on hazardous reagents like acyl chlorides and generate significant waste. d-nb.info This has spurred interest in developing more sustainable, biocatalytic approaches. Enzymes such as lipases, proteases, and N-acyl amino acid synthases (NAS) are being explored for their ability to catalyze the condensation of fatty acids (or their derivatives) and amino acids under milder, environmentally friendly conditions. d-nb.info
Future work will likely focus on discovering and engineering enzymes with high specificity and efficiency for producing this compound and other N-acyl-amino acids. Derivatization represents another key research direction. As seen with azidogluconolactone, modifying the gluconoyl moiety can impart novel functionalities. biopharmaspec.com Other potential derivatizations of L-glutamic acid or the gluconoyl group could be explored to create compounds with enhanced stability, targeted delivery properties, or unique therapeutic activities. cymitquimica.comgoogle.com
Integration of Multi-Omics Data for Systems-Level Understanding of this compound in Biological Contexts
To achieve a comprehensive understanding of this compound and the process of gluconoylation, a systems-level approach integrating multiple 'omics' datasets is essential. medrxiv.org Since the precursor for gluconoylation, 6-PGLac, is an intermediate of the pentose phosphate pathway, its abundance is intrinsically linked to the central carbon metabolism of the cell. nih.govnih.gov
A multi-omics strategy would involve:
Transcriptomics: Analyzing the expression levels of genes involved in the PPP and related pathways to understand how transcriptional regulation affects the pool of 6-PGLac under different growth conditions. nih.govmdpi.com
Metabolomics: Directly quantifying the intracellular concentrations of key metabolites, including glucose-6-phosphate, 6-PGLac, L-glutamic acid, and other amino acids, to map metabolic fluxes and identify bottlenecks. mdpi.comnih.gov
Proteomics: Identifying the full spectrum of proteins susceptible to gluconoylation within a cell (the "gluconoylome") and quantifying the extent of modification.
By integrating these data, researchers can build predictive models of how genetic background and environmental conditions influence spontaneous protein gluconoylation. mdpi.comd-nb.info This systems-level view can reveal the broader physiological consequences of this modification and guide more sophisticated metabolic and protein engineering strategies. nih.govnih.gov
Q & A
Basic Research Questions
Q. What established synthetic methodologies are effective for producing N-D-Gluconoyl-L-glutamic acid, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of acylated amino acids like this compound typically involves coupling D-gluconic acid with L-glutamic acid using carbodiimide-based reagents (e.g., EDC or DCC) to activate the carboxyl group. Reaction efficiency can be enhanced by optimizing pH (e.g., maintaining mildly acidic conditions to prevent racemization) and using coupling agents like N-hydroxysuccinimide (NHS) to stabilize reactive intermediates. Purification via reverse-phase HPLC or ion-exchange chromatography ensures high purity, as demonstrated in analogous protocols for acetylated glutamic acid derivatives .
Q. Which analytical techniques are most suitable for confirming the structural integrity and purity of this compound?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- NMR spectroscopy (¹H and ¹³C) to verify acyl group attachment and stereochemistry.
- Mass spectrometry (MS) for molecular weight validation.
- High-performance liquid chromatography (HPLC) with UV/Vis or refractive index detection to assess purity (>95% as per typical standards for related compounds) .
- Polarimetry to confirm optical activity, given the chiral centers in both gluconic acid and glutamic acid moieties .
Q. How can solubility and stability be systematically evaluated for this compound in aqueous and organic solvents?
- Methodological Answer : Conduct solubility assays in buffered solutions (pH 3–9) and organic solvents (e.g., DMSO, ethanol) using gravimetric or spectrophotometric methods. Stability studies should monitor degradation under accelerated conditions (e.g., elevated temperatures, UV exposure) via HPLC. For example, analogous studies on L-glutamic acid polymorphs utilized ATR-FTIR spectroscopy to track concentration changes in real time .
Advanced Research Questions
Q. What in situ monitoring strategies are recommended to study polymorphic transformations or crystallization kinetics of this compound?
- Methodological Answer : Real-time monitoring can employ:
- Focused Beam Reflectance Measurement (FBRM) to track crystal size distribution.
- Raman spectroscopy to identify polymorphic forms.
- ATR-FTIR spectroscopy to monitor solute concentration during crystallization.
These techniques, validated for L-glutamic acid polymorphs, enable kinetic modeling of nucleation and growth rates using population balance equations .
Q. How can contradictory solubility data for this compound across studies be resolved?
- Methodological Answer : Discrepancies often arise from variations in experimental conditions (e.g., temperature, solvent purity). Standardize protocols by:
- Replicating measurements using controlled solvent-mediated transformation experiments.
- Applying thermodynamic models (e.g., van’t Hoff analysis) to correlate solubility with temperature.
- Cross-validating results with independent techniques like isothermal microcalorimetry, as seen in L-glutamic acid studies .
Q. What experimental designs are optimal for investigating the degradation pathways of this compound under physiological conditions?
- Methodological Answer : Design accelerated degradation studies at varying pH (1–13) and temperatures (25–60°C). Use LC-MS/MS to identify degradation products (e.g., free gluconic acid or glutamic acid). Kinetic parameters (e.g., activation energy) can be derived using Arrhenius plots, similar to stability assessments of acetylated amino acids .
Q. How can computational modeling predict the interaction of this compound with biological targets or enzymes?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to simulate binding affinities with receptors like glutamate transporters. Molecular dynamics simulations (e.g., GROMACS) can assess conformational stability in aqueous environments. Validate predictions with in vitro assays, such as enzyme inhibition studies, referencing strategies used for glucosamine derivatives .
Notes on Evidence Utilization
- Polymorphic Behavior : Insights from L-glutamic acid studies (e.g., α- to β-form transformation kinetics ) inform experimental designs for analogous acylated compounds.
- Analytical Techniques : Methods like FBRM and Raman spectroscopy, validated for monitoring crystallization , are adaptable to this compound.
- Synthesis and Stability : Protocols for acetylated glutamic acid derivatives provide a template for optimizing coupling reactions and purity assessments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
